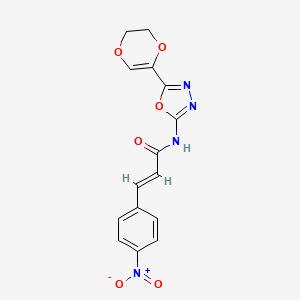

![molecular formula C13H19ClN4 B2517977 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 2279124-41-1](/img/structure/B2517977.png)

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

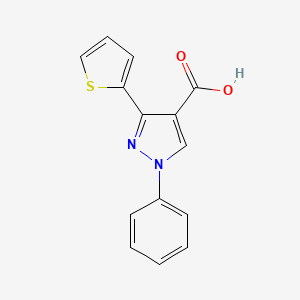

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. This class of compounds is known for its diverse pharmacological properties and is of growing interest in medicinal chemistry. The presence of a piperidine moiety suggests potential biological activity, as piperidine is a common feature in many bioactive molecules.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions and the use of various starting materials such as aminopyridines, chloro ketones, and azirines. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents involved cyclization of aminopyridines and chloro ketones . Similarly, the synthesis of imidazo[1,2-a]pyridines through the reaction of 2-chloropyridines and 2H-azirines has been reported . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is characterized by a bicyclic system with a bridgehead nitrogen atom. This structure is known to confer interesting pharmacological properties . The specific molecular structure of this compound would include a methyl group at the 2-position and a piperidin-3-ylmethyl group at the 3-position of the imidazo[4,5-b]pyridine core.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions, including carbonylation approaches for the activation of Csp2-H and Csp3-H bonds . The copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes is an example of such a reaction . While this does not directly pertain to the compound , it highlights the reactivity of the imidazo[4,5-b]pyridine scaffold and suggests potential pathways for functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can vary widely depending on their substitution patterns. For example, some derivatives have been shown to possess fluorescent properties useful for the detection of mercury ions . Others have been evaluated for their antiviral and tuberculostatic activities . The specific properties of this compound would need to be determined experimentally, but the literature suggests that it could exhibit interesting biological activities based on the properties of related compounds.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action of piperidine derivatives .

Safety and Hazards

Direcciones Futuras

The future directions in the research of piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new biological applications, and the design of new drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research.

Propiedades

IUPAC Name |

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.ClH/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11;/h3,5,7,11,14H,2,4,6,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCWWMMAMZAFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

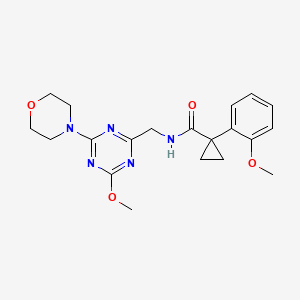

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

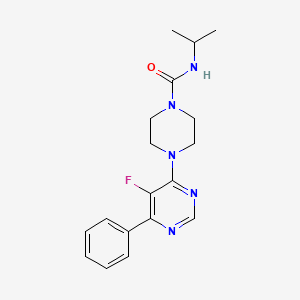

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

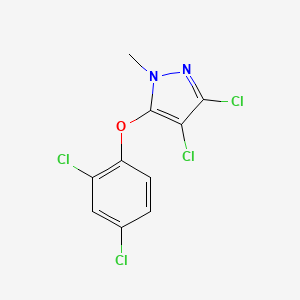

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)